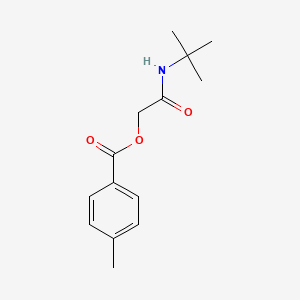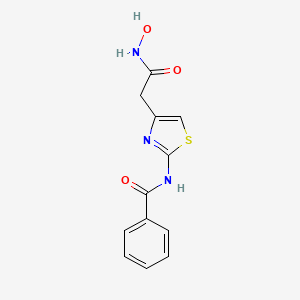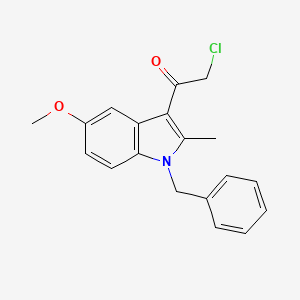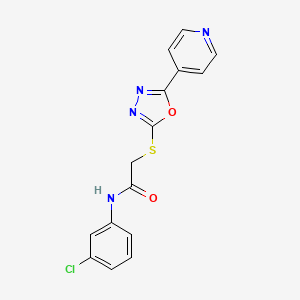
1-(2-(5-Phenylisoxazol-3-yl)acetyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “1-(2-(5-Phenylisoxazol-3-yl)acetyl)piperidine-4-carboxamide” is based on a piperidine core, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
HIV-1 Inhibition
One significant application is in the development of HIV-1 inhibitors. Imamura et al. (2006) found that incorporating a carbamoyl group into piperidine-4-carboxamide derivatives led to compounds with high metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion, making them promising candidates for HIV-1 treatment (Imamura et al., 2006).
Antipsychotic Agent Development
Another application is in antipsychotic drug development. Norman et al. (1996) synthesized heterocyclic analogues of piperidine carboxamides, which showed potent antipsychotic activities in vivo. These compounds were found to have lower activity in models predicting extrapyramidal side effects, indicating their potential as antipsychotic agents with reduced side effects (Norman et al., 1996).
Anti-Bacterial Applications
In the field of antibacterial research, Khalid et al. (2016) studied N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and found that they exhibited moderate to talented antibacterial activity, highlighting their potential as antibacterial agents (Khalid et al., 2016).
Soluble Epoxide Hydrolase Inhibition
Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, which showed promise for in vivo investigation in various disease models, reflecting their potential for treating diseases involving epoxide hydrolase (Thalji et al., 2013).
Herbicidal Activity
Hu et al. (2009) synthesized novel piperidyl carboxamides and thiocarboxamides as potential lead compounds for inhibitors targeting D1 protease in plants, indicating their use in agricultural applications, specifically as herbicides (Hu et al., 2009).
Acetylcholinesterase Inhibition
Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity, indicating potential applications in treating conditions like Alzheimer’s disease (Sugimoto et al., 1990).
Tubulin Inhibition in Cancer
Krasavin et al. (2014) discovered a new class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides acting as tubulin inhibitors. These compounds showed antiproliferative properties against cancer cells, suggesting their potential as cancer therapeutics (Krasavin et al., 2014).
Direcciones Futuras
The future directions for research on “1-(2-(5-Phenylisoxazol-3-yl)acetyl)piperidine-4-carboxamide” and similar compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This could lead to the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
1-[2-(5-phenyl-1,2-oxazol-3-yl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c18-17(22)13-6-8-20(9-7-13)16(21)11-14-10-15(23-19-14)12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOVOFBMRWVXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-Phenylisoxazol-3-yl)acetyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

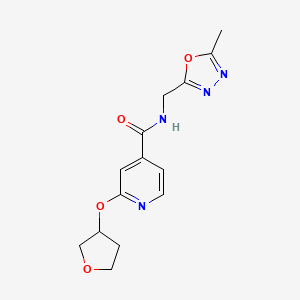
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2668062.png)
![N-(oxolan-2-ylmethyl)-4-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2668063.png)
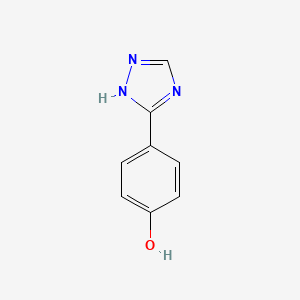
![5-Fluoro-N-[1-(2-methoxyphenyl)sulfonylpiperidin-3-yl]-N-methyl-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2668066.png)
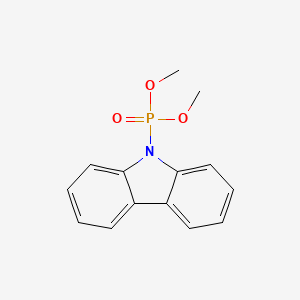

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2668071.png)
![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2668072.png)
![2-chloro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2668073.png)
